molecular formula C16H19N5O2S B4663814 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4663814
M. Wt: 345.4 g/mol
InChI Key: KLRKRCVESPPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3-METHYLBENZENE
  • 1-ETHYL-4-METHYLBENZENE

Uniqueness

Compared to similar compounds, 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole ring system and sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-ethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-3-20-12-15(10-17-20)24(22,23)19-16-7-8-21(18-16)11-14-6-4-5-13(2)9-14/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKRCVESPPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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